REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=O)[CH3:9].[C-:11]#[N:12].[K+].[C:14](=[O:17])([O-])[O-].[NH4+:18].[NH4+].[OH-:20].[NH4+]>C(O)C.O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1([CH3:9])[NH:18][C:11](=[O:20])[NH:12][C:14]1=[O:17] |f:1.2,3.4.5,6.7|
|
Name
|
|
Quantity
|
24.6 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
96.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
145 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 60° C. for 5.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed in vacuum
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with dilute HCl
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. first at rotary evaporator
|
Reaction Time |
5.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C1(C(NC(N1)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 194 mmol | |
AMOUNT: MASS | 40.4 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |